
4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as AZTBE, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
UV Protection and Antimicrobial Properties
4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide has been explored in the context of UV protection and antimicrobial properties. Specifically, derivatives of this compound were utilized as azo dyes for cotton fabrics, enhancing UV protection and providing antibacterial properties. This application shows the potential of such compounds in textile industry for creating fabrics with added functional benefits (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Antifungal Activities
A study on derivatives of 4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide revealed significant antifungal activities. These compounds were effective against fungi such as Aspergillus niger, suggesting their potential as antifungal agents (Gupta & Halve, 2015).
Enzyme Inhibition and Potential Therapeutic Uses
Research has also focused on the inhibition effects of derivatives of this compound on various enzymes. For instance, these derivatives have shown inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes, indicating potential therapeutic applications in conditions related to these enzymes (Yamali et al., 2018).
Anticancer and Radiosensitizing Properties
Furthermore, novel series of sulfonamide derivatives, related to 4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, have been synthesized and evaluated for their anticancer activity. Some compounds in this series demonstrated higher activity than doxorubicin, a known anticancer drug, and were also evaluated for enhancing the cell-killing effect of γ-radiation, indicating their potential as anticancer and radiosensitizing agents (Ghorab et al., 2015).
Propiedades
IUPAC Name |
4-acetyl-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13(20)14-3-5-16(6-4-14)24(21,22)18-11-17(19-8-2-9-19)15-7-10-23-12-15/h3-7,10,12,17-18H,2,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYBBEJZBRLHCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

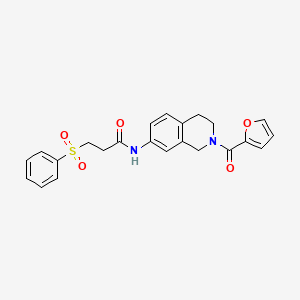
![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2359003.png)
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2359005.png)
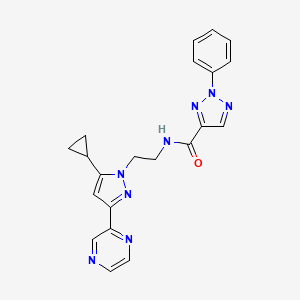
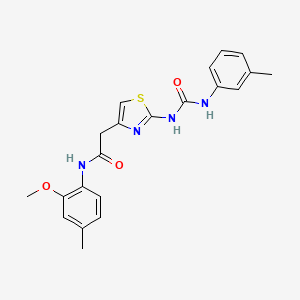
![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359013.png)
![4-[[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359014.png)

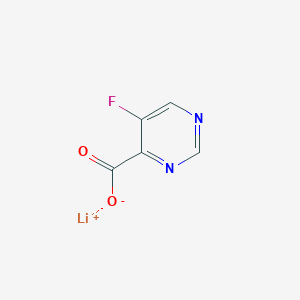

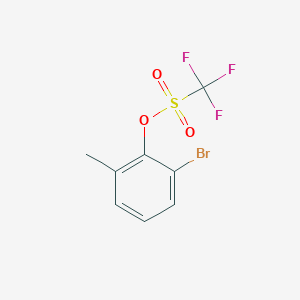
![6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2359022.png)